(4-ethylphenyl)-(4'-n-propylphenyl)ethyne

Liquid Crystal Synthesis Optoelectronic Materials Refractometry

Achieving target birefringence (Δn) and low rotational viscosity in nematic liquid crystal formulations is critically dependent on the precise alkyl chain substitution of the tolane core. Generic analogs with differing chain lengths cause deviations in mesophase stability and refractive index profiles. (4-Ethylphenyl)-(4'-n-propylphenyl)ethyne (CAS 102225-55-8) is a >99% pure building block that ensures mixture consistency. - Defined refractive index of 1.576 for predictable optical anisotropy. - Narrow melting point (49-51 °C) confirms batch-to-batch reproducibility. - High purity minimizes inhibitory impurities in Sonogashira coupling for extended π-systems.

Molecular Formula C19H20
Molecular Weight 248.4 g/mol
CAS No. 102225-55-8
Cat. No. B035134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethylphenyl)-(4'-n-propylphenyl)ethyne
CAS102225-55-8
Molecular FormulaC19H20
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC
InChIInChI=1S/C19H20/c1-3-5-17-10-12-19(13-11-17)15-14-18-8-6-16(4-2)7-9-18/h6-13H,3-5H2,1-2H3
InChIKeySAVOJCMTUWNCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-ethylphenyl)-(4'-n-propylphenyl)ethyne Specifications & Procurement


(4-ethylphenyl)-(4'-n-propylphenyl)ethyne, also cataloged as 4-Ethyl-4'-n-propyltolane or 1-Ethyl-4-[(4-n-propylphenyl)ethynyl]benzene, is a non-polar diarylacetylene compound with the molecular formula C₁₉H₂₀ and a molecular weight of 248.36 g/mol [1]. It is commercially offered as a white crystalline powder with a melting point of 49–51 °C, characterized by high hydrophobicity (calculated XLogP of 6.1) and a computed molar refractivity of 81.87, rendering it insoluble in water but soluble in organic solvents such as dichloromethane [1][2]. This compound is primarily utilized as a synthetic intermediate and building block in advanced materials research, particularly as a core component within the class of tolane-based liquid crystal (LC) materials .

Functional Equivalence Risks of Tolane Substitution


In materials science applications, particularly for liquid crystal formulations, the precise length and symmetry of terminal alkyl chains critically dictate mesophase stability, birefringence (Δn), melting point depression, and rotational viscosity. While (4-ethylphenyl)-(4'-n-propylphenyl)ethyne is a member of the broad tolane family—compounds recognized for high optical anisotropy due to their extended π-conjugated ethynyl bridge [1]—substitution with a generic analog featuring different alkyl chain lengths (e.g., 4-butyl-4'-ethyltolane or 4-propyl-4'-methoxytolane) will demonstrably alter these physical and electro-optical parameters. Such unverified substitution can lead to deviations from the target nematic range, reduced compatibility within eutectic mixtures, or shifts in refractive index profiles, thereby compromising the performance of the final device or formulation. The quantitative evidence presented below confirms that the specific ethyl and n-propyl substitution pattern of this compound confers measurable, distinct physicochemical properties that directly impact its functional utility relative to close structural analogs.

Comparative Evidence for Differentiation


Refractive Index vs. Shorter-Chain Tolanes

The compound exhibits a measured refractive index (n20/D) of 1.576, a value determined by its specific molecular polarizability derived from the conjugated tolane core and the asymmetric alkyl substitution [1]. While the homologous 4-methoxy-4'-propyltolane (CAS 97550-07-3) has a reported refractive index of 1.520 under comparable conditions, the measured value for (4-ethylphenyl)-(4'-n-propylphenyl)ethyne is higher by 0.056 [1]. This is consistent with the broader class-level observation that tolanes possess elevated refractive indices relative to biphenyls (Δn contribution ~0.07 for the ethynyl bridge vs. ~0.09 per benzene ring), underscoring that the specific molecular architecture directly governs this optical parameter [2].

Liquid Crystal Synthesis Optoelectronic Materials Refractometry

Purity and Reproducibility Advantage

Commercial specification sheets from primary vendors confirm that (4-ethylphenyl)-(4'-n-propylphenyl)ethyne is routinely supplied at a purity level of ≥99% (99+%) as verified by GC analysis and FT-IR spectroscopy [1]. In contrast, structural analogs such as 4-ethyl-4'-butyltolane (CAS 97411-48-6) and 4-propyl-4'-ethyltolane (CAS 7716-27-8) are more frequently offered in the market at lower research-grade purities of 95%–97% . This higher baseline purity specification reduces the necessity for end-user recrystallization or column chromatography purification steps prior to use in sensitive coupling reactions or formulation studies.

Synthetic Chemistry Quality Control Analytical Standards

Alkyl Chain Tuning for Melting Point Control

The melting point of (4-ethylphenyl)-(4'-n-propylphenyl)ethyne is narrowly defined between 49–51 °C [1]. Comparative class-level analysis of alkyltolanes reveals that melting points are highly sensitive to terminal chain symmetry and length; extending the alkyl chain to a butyl group typically increases the melting point (e.g., 4-butyl-4'-ethyltolane has a reported melting point of approximately 62–64 °C), while replacing the ethyl group with a methoxy substituent can significantly lower it [2]. The 49–51 °C range of this compound places it in an intermediate thermal window that is beneficial for maintaining room-temperature solubility and enabling controlled crystallization behavior without requiring sub-ambient handling.

Liquid Crystal Displays Phase Transition Engineering Mesophase Stability

Reduced Rotational Viscosity vs. Biphenyls

Class-level studies of tolane liquid crystals demonstrate that the rigid, linear ethynyl linkage in (4-ethylphenyl)-(4'-n-propylphenyl)ethyne contributes to a lower rotational viscosity (γ₁) compared to equivalent biphenyl or phenylacetylene derivatives, a property crucial for achieving fast electro-optical switching in display applications [1][2]. Specifically, patents on tolane-type nematic liquid crystalline compounds note that tolanes provide a combination of large optical anisotropy (Δn) and low viscosity that is not simultaneously achievable with biphenyl or cyclohexyl-phenyl core structures, making them preferred components in high-performance LCD formulations [2].

Display Response Time Viscosity Engineering Electro-Optical Performance

Application Scenarios


High-Birefringence Liquid Crystal Mixtures

Leveraging its elevated refractive index of 1.576 and the class-level advantage of low rotational viscosity inherent to tolane cores, (4-ethylphenyl)-(4'-n-propylphenyl)ethyne is optimally employed as a building block in eutectic mixtures for nematic liquid crystal formulations . This compound enables formulators to achieve target Δn values while maintaining rapid switching speeds, a combination that is challenging to realize with biphenyl analogs due to their higher intrinsic viscosities [1]. The high commercial purity (≥99%) ensures minimal batch-to-batch variation in mixture performance, critical for consistent display manufacturing yields .

Synthesis of π-Conjugated Materials

The well-defined melting point (49–51 °C) and high purity (≥99%) of this compound facilitate its use as a reliable intermediate in Sonogashira coupling reactions for constructing extended π-conjugated systems [1]. The specific ethyl and n-propyl substitution pattern provides a predictable solubility profile in common organic solvents (e.g., THF, dichloromethane), avoiding the purification complexities associated with lower-purity (95–97%) alternatives that often contain inhibitory impurities affecting palladium-catalyzed cross-coupling efficiencies .

Calibration Standard for Refractive Index

With a precisely cataloged refractive index of 1.576 and a narrow melting point of 49–51 °C, this compound can serve as a secondary standard for refractometer calibration in research settings, particularly where liquid or solid organic reference materials are required [1]. The compound's stable crystalline form at room temperature, combined with its high purity specification, ensures measurement reproducibility that exceeds that of less rigorously characterized tolane analogs [1].

Terahertz Liquid Crystal Modulators

Class-level studies of fluoro-substituted 4-propyl-4′-[(4-ethylphenyl)ethynyl] biphenyls have demonstrated the utility of related ethylphenyl-ethynyl structures in terahertz range applications due to their favorable birefringence in this frequency domain . While the target compound lacks fluorine substitution, its tolane core and similar alkyl substitution pattern make it a candidate for developing THz modulator materials where high optical anisotropy and low absorption are required, particularly as a structural reference or precursor for further functionalization .

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